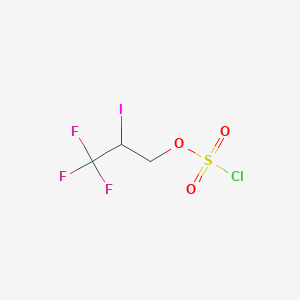

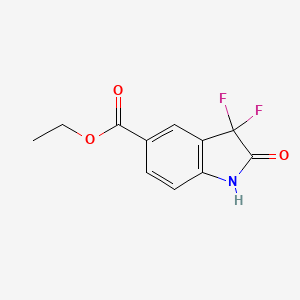

![molecular formula C18H24B2F2N2O4S B6591181 5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1295502-63-4](/img/structure/B6591181.png)

5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

Overview

Description

5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole is a building block/monomer for organic semiconductor synthesis . It is used in the application of light-emitting diodes and photovoltaic devices . The compound is known for its high open-circuit voltage in organic photovoltaics .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the presence of extra fluorine atoms on the benzothiadiazole ring . These atoms make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a monomer in the synthesis of organic semiconductors . The extra fluorine atoms on the benzothiadiazole ring introduce better electron affinity and further lower the band gap of the semiconducting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 487.0±45.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its molecular formula is C18H24B2F2N2O4S and its molecular weight is 424.08 .Scientific Research Applications

Synthesis of Semiconducting Polymers

The compound is utilized as a precursor for synthesizing high-performance semiconducting polymers. Its application was highlighted in the development of 5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, which is used for the synthesis of donor–acceptor copolymers based on naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole (Kawashima et al., 2013).

Optical and Electrochemical Properties

This chemical is integral in the synthesis of triarylamine N-functionalized 3,6-linked carbazole polymers and copolymers. These materials exhibit wide-band gap properties and emit in different parts of the electromagnetic spectrum, indicating potential applications in optoelectronics. The study emphasizes their thermal stability and distinctive electrochemical and optical properties (Kulasi et al., 2007).

Photovoltaic Applications

The chemical serves as a building block for cyclopentadithiophene and benzothiadiazole-based donor–acceptor polymers. These materials are emerging as prominent candidates for organic solar cells. The synthesis process involves the creation of donor–acceptor monomers and copolymers, with a particular focus on their photophysical, electrochemical properties, and their thermal stability. The study also delves into the potential of these polymers in photodiode devices, highlighting the optimal chemical structures for device optimization (Sharma et al., 2016).

Luminescent Properties

This compound is used in the synthesis of conjugated polymers that exhibit brilliant red colors and are soluble in common organic solvents. The research points to the potential applications of these polymers based on their luminescent properties and solubility characteristics (Zhu et al., 2007).

Creation of Mesoporous Materials

The compound has been utilized in the synthesis of a mesoporous benzothiadiazole-COF (Covalent Organic Framework) through a transesterification process. This process highlights the rapid synthesis of a crystalline framework with a significant surface area and notable pore size, indicating potential applications in areas requiring high surface area materials (Dogru et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5,6-difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24B2F2N2O4S/c1-15(2)16(3,4)26-19(25-15)9-11(21)12(22)10(14-13(9)23-29-24-14)20-27-17(5,6)18(7,8)28-20/h1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEWAOLQODIZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24B2F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)

![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)

methanone hydrochloride](/img/structure/B6591143.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B6591164.png)

![4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B6591165.png)

![2,5-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B6591188.png)